![molecular formula C15H22O2 B2666693 5-(4-Tert-butylphenyl)pentanoic acid CAS No. 101100-63-4](/img/structure/B2666693.png)
5-(4-Tert-butylphenyl)pentanoic acid
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Overview
Description
5-(4-Tert-butylphenyl)pentanoic acid is a chemical compound with the molecular formula C15H22O2 . It is also known as Benzenepentanoic acid, 4-(1,1-dimethylethyl)- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 67-68°C . Its molecular weight is 234.34 .Scientific Research Applications
Chromogenic Protease Substrates
- A study by Badalassi et al. (2002) demonstrated the use of a chromogenic amino acid derivative for the selective assay of HIV protease. The derivative, prepared from ethyl (E)-4-benzyloxypent-2-enoate, was utilized in solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic substrates for proteases, facilitating the spectrophotometric detection of HIV-protease activity at 405 nm (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Medicinal Chemistry
- Westphal et al. (2015) discussed the tert-butyl group's role in medicinal chemistry, noting its incorporation into bioactive compounds often leads to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. The study provided comparative data on alternative substituents that could be used in drug discovery to optimize the balance between desirable and adverse properties (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Organic Synthesis
- Li et al. (2015) presented a novel metal-free method for the oxidative 1,2-alkylarylation of unactivated alkenes, enabling the synthesis of 5-oxo-pentanenitriles through a reaction involving the α-C(sp3)-H bonds of acetonitriles. This process represents a new access to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li, Liu, Li, Wang, & Li, 2015).
Safety and Hazards
The safety information for 5-(4-Tert-butylphenyl)pentanoic acid indicates that it may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
5-(4-tert-butylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMZIHVRVNNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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